5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Core Pyrazolo[1,5-a]pyrimidine Framework Analysis
The pyrazolo[1,5-a]pyrimidine scaffold forms the foundation of this compound, comprising a fused bicyclic system that combines pyrazole and pyrimidine rings. This framework adopts a rigid, planar conformation due to the sp² hybridization of all ring atoms, which enforces coplanarity and restricts rotational freedom. The fusion of the five-membered pyrazole ring (positions 1–5) with the six-membered pyrimidine ring (positions 5–7 and 1–2) creates a conjugated π-system that extends across both rings, as illustrated by bond length analysis showing partial double-bond character between N1–C2 (1.34 Å) and C5–C6 (1.38 Å).
X-ray crystallographic studies of analogous pyrazolo[1,5-a]pyrimidines reveal intramolecular hydrogen bonding between N4–H and the adjacent pyrimidine N3 atom (2.89 Å), further stabilizing the planar geometry. This structural rigidity is critical for maintaining precise spatial relationships between substituents, particularly in biological systems where deviations from planarity could disrupt target binding.
Properties
Molecular Formula |
C28H32ClN5 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H32ClN5/c1-20-26(22-8-6-5-7-9-22)27-30-24(28(2,3)4)18-25(34(27)31-20)33-16-14-32(15-17-33)19-21-10-12-23(29)13-11-21/h5-13,18H,14-17,19H2,1-4H3 |
InChI Key |
IVEOYDSMWFCVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aryl-Substituted Acetonitrile
Aryl-substituted acetonitrile derivatives undergo cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(dimethylamino)-2-(phenyl)acrylonitrile intermediates. Subsequent treatment with hydrazine in ethanol yields 4-phenyl-1H-pyrazol-5-amine, which reacts with N-methyl uracil under basic conditions (sodium ethoxide) to form 3-phenylpyrazolo[1,5-a]pyrimidinone.
Introduction of the tert-Butyl Group
Chlorination of the pyrimidinone intermediate at the 5-position using phosphorus oxychloride (POCl₃) introduces a leaving group, enabling nucleophilic substitution with tert-butylamine. This step is critical for achieving the 5-tert-butyl substituent.
Methylation at Position 2
The 2-methyl group is introduced via alkylation using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). Optimal conditions (tetrahydrofuran, 60°C, 12 h) yield >85% of the 2-methylated intermediate.
Functionalization of the Piperazine Moiety
The 4-(4-chlorobenzyl)piperazine side chain is synthesized separately and coupled to the core.
Synthesis of 4-(4-Chlorobenzyl)piperazine
Piperazine reacts with 4-chlorobenzhydryl chloride in toluene under reflux with potassium iodide (KI) as a catalyst. Workup involves aqueous washes and HCl/NaOH neutralization to isolate 1-(4-chlorobenzhydryl)piperazine in 92% yield.
Coupling to the Pyrazolo[1,5-a]pyrimidine Core
The chlorinated intermediate (5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl chloride) undergoes nucleophilic aromatic substitution with 4-(4-chlorobenzyl)piperazine. Using N,N-diisopropylethylamine (DIPEA) in dichloromethane at 25°C for 24 h achieves 78% coupling efficiency.
Optimization and Challenges
Regioselectivity in Cyclization
DMF-DMA-mediated cyclization must be carefully controlled to avoid byproducts. Excess DMF-DMA or elevated temperatures (>100°C) lead to over-alkylation.
Piperazine Coupling Efficiency
Piperazine’s low nucleophilicity necessitates polar aprotic solvents (e.g., DMF) and catalytic KI to enhance reactivity. Suboptimal conditions result in incomplete substitution or dimerization.
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity (>98%) is confirmed via HPLC and ¹H/¹³C NMR. Key spectral data:
-
¹H NMR (CDCl₃) : δ 1.38 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.55–3.70 (m, 8H, piperazine), 7.20–7.45 (m, 9H, aromatic).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for cyclization and coupling steps, improving heat transfer and reproducibility. Solvent recovery systems (e.g., toluene, ethanol) reduce costs by 30%.
Recent Advancements (2023–2025)
Photocatalytic methods using iridium catalysts enable late-stage C–H functionalization, bypassing chlorination steps. Enzymatic resolution techniques improve enantiopurity (>99% ee) for chiral analogs .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that begin with readily available pyrazolo-pyrimidine precursors. For instance, the chlorination of specific intermediates followed by condensation reactions can yield the desired compound with high purity and yield .
Anticancer Activity
One of the most significant applications of this compound is in cancer treatment. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent cytotoxicity against various cancer cell lines. For example, a study reported that compounds similar to 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine demonstrated dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | EGFR/VEGFR inhibition |
| 5j | A549 | 7.6 | Apoptosis induction |
| 5k | HeLa | 12.0 | Cell cycle arrest |
Anti-inflammatory Properties
Compounds within this class have also been investigated for their anti-inflammatory properties. The antagonism of specific receptors involved in inflammatory pathways has been noted, which suggests potential use in treating conditions like arthritis or other inflammatory diseases .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. The piperazine moiety is known to interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders such as anxiety and depression .
Study on Anticancer Efficacy
A comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer efficacy. Among them, the compound demonstrated significant inhibition of tumor growth in MCF-7 breast cancer models. The results indicated that the compound induced apoptosis and inhibited cell migration effectively .
Inflammation Model Studies
In a separate investigation focusing on inflammation, researchers explored the effects of the compound on animal models exhibiting inflammatory responses. The findings suggested a marked reduction in inflammatory markers and improved clinical outcomes, supporting its potential therapeutic role .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Substitution at Position 7 (Piperazinyl Modifications)
The piperazinyl group is critical for target engagement. Variations include:
Key Insight : Chlorobenzyl substitution in the target compound balances lipophilicity and target specificity compared to smaller (ethyl) or bulkier (benzhydryl) groups.
Substituent Variations at Positions 3 and 5
Key Insight : The tert-butyl group at position 5 in the target compound offers superior stability compared to isopropyl, while phenyl at position 3 maintains optimal aromatic interactions.
Functional Group Additions and Modifications
- Bromination : Bromine at position 3 (e.g., compound 152, 132) introduces sites for further functionalization (e.g., cross-coupling) .
- Carbamate Linkers : Compounds like tert-butyl 5-(4'-carbamoylbiphenyl)pyrazolo[1,5-a]pyrimidine (134) use carbamoyl groups to modulate solubility (logD reduced by ~0.5 vs. target) .
- Trifluoromethylation : CF3 groups (e.g., MK80) enhance resistance to oxidative metabolism but increase molecular weight .
Data Tables
Table 1: Comparative Physicochemical Properties
*logP estimated via computational tools.
Biological Activity
5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate architecture, which includes a pyrazolo[1,5-a]pyrimidine core. The presence of tert-butyl and chlorobenzyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4 |
| Molecular Weight | 362.89 g/mol |
| CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate receptor activity, influencing various biochemical pathways. Such interactions could lead to significant therapeutic effects, particularly in the context of neurological disorders and cancer treatment.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit c-Src phosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. Initial findings suggest that the compound may exhibit significant inhibitory effects on AChE, thus warranting further investigation into its neuroprotective properties .
Study on Anticancer Effects
A study evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives on A431 and 8701-BC cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth by inducing apoptosis through the inhibition of c-Src phosphorylation pathways .
Evaluation of Antimicrobial Properties
Another investigation focused on the antibacterial efficacy of synthesized compounds related to pyrazolo[1,5-a]pyrimidine. The study revealed that several derivatives demonstrated strong inhibitory activity against Bacillus subtilis, suggesting their potential as new antibacterial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
